2-Bromo-5-iodophenyl methyl sulphone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-iodo-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO2S/c1-12(10,11)7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISVHLEEWJWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263019 | |
| Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-59-7 | |
| Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-iodo-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 Bromo 5 Iodophenyl Methyl Sulphone
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Bromo-5-iodophenyl methyl sulphone, two primary disconnections are considered: the C-S bond and the C-halogen bonds.
C-S Bond Disconnection: This is the most common and direct approach, disconnecting the aryl group from the methyl sulphone moiety. This leads to two potential synthons: a "2-bromo-5-iodophenyl" cation equivalent and a "methyl sulphonyl" anion equivalent, or a "2-bromo-5-iodophenyl" anion equivalent and a "methyl sulphonyl" cation equivalent. These synthons correspond to practical starting materials like a dihalogenated aryl halide and a methyl sulphinate salt, or an organometallic aryl species and a methyl sulphonyl halide, respectively.
C-Halogen Bond Disconnection: This approach involves the initial synthesis of a simpler aryl methyl sulphone followed by selective halogenation. For instance, one could start with methyl phenyl sulphone and introduce the bromo and iodo groups. However, controlling the regioselectivity of dihalogenation on an activated or deactivated ring can be challenging, often leading to mixtures of isomers. libretexts.org A more controlled approach would involve the halogenation of a pre-functionalized precursor, such as 2-bromo-phenyl methyl sulphone or 5-iodo-phenyl methyl sulphone.
The most viable retrosynthetic pathway, based on predictability and control, involves the formation of the C-S bond as the key step, starting from a pre-fabricated 1-bromo-4-iodobenzene (B50087) or a related precursor. This strategy allows for the precise installation of the halogen atoms before the introduction of the methyl sulphone group.
Table 1: Key Disconnections and Corresponding Reagents
| Disconnection | Synthon 1 | Synthon 2 | Corresponding Reagents |
| C-S Bond | 2-Bromo-5-iodophenyl cation | Methyl sulphonyl anion | 2-Bromo-5-iodo-diazonium salt, Sodium methanesulphinate |
| C-S Bond | 2-Bromo-5-iodophenyl anion | Methyl sulphonyl cation | 2-Bromo-5-iodophenyl lithium, Methanesulphonyl chloride |
| C-Br Bond | 2-Amino-5-iodophenyl methyl sulphone | Brominating agent | NaNO₂, HBr |
| C-I Bond | 2-Bromo-5-aminophenyl methyl sulphone | Iodinating agent | NaNO₂, KI |
Direct Synthesis Approaches to Aryl Methyl Sulphones
Several methodologies exist for the direct synthesis of aryl methyl sulphones, which can be adapted for the preparation of this compound.
A prevalent method for synthesizing aryl sulphones is the oxidation of the corresponding aryl sulphide. researchgate.net This two-step approach first involves the synthesis of 2-bromo-5-iodophenyl methyl sulphide, followed by its oxidation.
The initial C-S bond formation to create the sulphide can be achieved through various metal-catalyzed cross-coupling reactions. nih.gov For instance, the reaction of 1-bromo-4-iodobenzene with methanethiol (B179389) or its sodium salt can be catalyzed by transition metals like palladium or copper. researchgate.net
Once the sulphide is obtained, it can be oxidized to the sulphone. A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide, often in the presence of a catalyst, and potassium permanganate (B83412). organic-chemistry.orgacsgcipr.org The reaction conditions can be tuned to control the oxidation state, preventing the over-oxidation of the sulphide to the sulphoxide, although the formation of the sulphone is generally favored under stronger oxidizing conditions or with prolonged reaction times. acsgcipr.org The chemoselectivity of sulphide oxidation can often be controlled by the reaction temperature. acs.org Electrochemical oxidation also presents a viable method for converting aryl alkyl sulphides to sulphones. acs.org
Table 2: Common Oxidizing Agents for Sulphide to Sulphone Conversion
| Oxidizing Agent | Catalyst/Conditions | Notes |
| Hydrogen Peroxide (H₂O₂) | Tantalum carbide or Niobium carbide organic-chemistry.org | Niobium carbide favors sulphone formation. |
| Potassium Permanganate (KMnO₄) | Supported on manganese dioxide organic-chemistry.org | Can be used under heterogeneous or solvent-free conditions. |
| Urea-Hydrogen Peroxide | Phthalic anhydride (B1165640) organic-chemistry.org | Metal-free and environmentally benign. |
| Molecular Oxygen (O₂)/Air | DPDME, elevated temperature acs.org | Green and chemoselective method. |
| Electrochemical Oxidation | Constant current in MeOH acs.org | Oxygen is derived from water. |
Direct sulphonylation of a halogenated aromatic compound is a powerful strategy. In the context of this compound, this would involve the reaction of a 1-bromo-4-iodobenzene derivative with a methylsulphonylating agent.
One common method is the reaction of an aryl halide with a sulphinate salt, such as sodium methanesulphinate (NaSO₂Me). This reaction is often catalyzed by copper salts. Another approach involves the use of aryldiazonium salts, which can be generated from the corresponding aniline (B41778) (2-bromo-5-iodoaniline). The diazotization of the aniline followed by reaction with sulphur dioxide in the presence of a copper(II) chloride catalyst (the Meerwein reaction) would yield a sulphonyl chloride, which can then be reacted with a methylating agent.
Aromatic sulphonation is a reversible reaction that can be used to introduce a sulphonic acid group, which can then be converted to the desired sulphone. wikipedia.org The reaction typically involves heating the aromatic compound with sulphuric acid. wikipedia.org
The formation of the C-S bond is a cornerstone of aryl sulphone synthesis, with both transition-metal-catalyzed and metal-free methods being extensively developed. docksci.comnih.gov
Transition-Metal-Catalyzed Methods: Palladium and copper catalysts are widely used to facilitate the cross-coupling of aryl halides with sulphur-containing nucleophiles. nih.govresearchgate.net For the synthesis of this compound, a suitable precursor would be 1-bromo-4-iodobenzene, which can be coupled with a source of the methylsulphonyl group. Nickel-catalyzed sulphonylation of aryl bromides has also been reported as an effective method. nih.gov
Metal-Free Protocols: In recent years, transition-metal-free approaches have gained traction. One such method involves the reaction of aryne precursors with sodium sulphinates. docksci.comorganic-chemistry.org For example, an appropriately substituted o-silyl aryl triflate can generate a highly reactive aryne intermediate, which then reacts with sodium methanesulphinate to form the aryl methyl sulphone. docksci.comorganic-chemistry.org This method is advantageous as it proceeds under mild conditions and avoids the use of potentially toxic transition metals.
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. organic-chemistry.org Several one-pot procedures for the synthesis of aryl sulphones have been developed.
For instance, a one-pot method for the synthesis of aryl sulphones from primary alcohols has been described. organic-chemistry.org While not directly applicable to an aromatic precursor, the principles can be adapted. A more relevant approach could involve a one-pot sequence starting from a halogenated arene. For example, the in-situ generation of an organometallic reagent from 1-bromo-4-iodobenzene, followed by trapping with a methylsulphonyl electrophile, could be a feasible one-pot strategy. Additionally, visible-light-induced one-pot syntheses of sulphonic esters from arylazo sulphones have been developed, which could potentially be adapted for the synthesis of aryl methyl sulphones. rsc.orgrsc.org
Convergent Synthesis via Halogenated Aryl Precursors
A convergent synthesis strategy involves the preparation of key fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent approach would involve the synthesis of a suitably functionalized 1-bromo-4-iodobenzene precursor, which is then coupled with a methyl sulphonyl-containing reagent.
The synthesis of the dihalogenated benzene (B151609) ring can be achieved through various routes. For example, starting from m-cresol, bromination can yield 2-bromo-5-methylphenol. chemicalbook.com The phenolic hydroxyl group can then be converted to an amino group, followed by iodination and a Sandmeyer reaction to introduce the bromo and iodo substituents in the desired positions. A patent describes a method for preparing 2-bromo-5-iodobenzyl alcohol, which could serve as a precursor. google.com
Once the 1-bromo-4-iodobenzene core is synthesized, the methyl sulphone group can be introduced using one of the C-S bond formation methods described in section 2.2. This convergent approach allows for greater flexibility and control over the final structure, as the halogenated precursor can be purified and fully characterized before the final coupling step.
Synthesis of 2-Bromo-5-iodophenol and Derivatives
A key intermediate in the synthesis of various complex molecules is 2-bromo-5-iodophenol. A documented industrial-scale preparation of this compound utilizes o-nitroaniline as the starting material. google.com The synthesis proceeds through a four-step reaction sequence, as detailed below.
Table 1: Synthesis of 2-Bromo-5-iodophenol from o-Nitroaniline
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Iodination | o-Nitroaniline, iodinating agent (e.g., iodine), in a solvent like acetic acid. Reaction temperature is controlled between 10-80 °C. google.com |
| 2 | Diazotization and Bromination | 2-Nitro-4-iodoaniline, diazotizing agent, followed by a brominating agent (e.g., cuprous bromide). Reaction temperature is controlled between 35-65 °C. google.com |
| 3 | Reduction | Reduction of the nitro group to an amine. |
This table summarizes the synthetic route described in patent CN109369345A.
Preparation of 2-Bromo-5-iodobenzyl Alcohol as a Precursor
2-Bromo-5-iodobenzyl alcohol serves as another critical precursor for more complex structures. Multiple synthetic routes have been developed for its preparation.
One patented method starts from o-benzylamine. google.com This multi-step process involves:
Iodination: o-Benzylamine undergoes an iodination reaction using an iodinating agent like elemental iodine or iodochloride in the presence of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) halide) to produce 2-methyl-4-iodoaniline. google.com
Diazotization and Bromination: The resulting 2-methyl-4-iodoaniline is converted to 2-bromo-4-iodotoluene via a diazotization reaction followed by bromination. google.com
Benzylic Bromination: 2-Bromo-4-iodotoluene is then subjected to bromination with N-bromosuccinimide (NBS) and an initiator to form 2-bromo-4-bromo-iodomethylbenzene. google.com
Hydrolysis: Finally, reaction with a base yields 2-bromo-5-iodobenzyl alcohol. google.com
This method is noted for avoiding the use of lithium aluminum hydride, which can present operational risks due to the generation of large amounts of hydrogen gas. google.com
An alternative synthesis begins with o-bromobenzoic acid. google.com This route involves the iodination of o-bromobenzoic acid using N-iodosuccinimide in an acidic solvent. The resulting 5-iodo-2-bromobenzoic acid is then converted to its acyl chloride, which is subsequently reduced to afford 2-bromo-5-iodobenzyl alcohol. google.com
Table 2: Comparison of Synthetic Routes to 2-Bromo-5-iodobenzyl Alcohol
| Starting Material | Key Steps | Advantages | Reference |
|---|---|---|---|
| o-Benzylamine | Iodination, Diazotization/Bromination, Benzylic Bromination, Hydrolysis | Avoids hazardous reagents like lithium aluminum hydride, simpler process operation. google.com | CN113233957A |
This table provides a comparative overview of two distinct synthetic pathways to 2-bromo-5-iodobenzyl alcohol.
Introduction of the Methyl Sulphone Moiety onto Dihalogenated Aryl Scaffolds
The methyl sulphone (MeSO₂) group is a common polar substituent in various functional chemicals. nih.gov Its introduction onto an aromatic ring, particularly a dihalogenated one, can be achieved through several established methods. Two primary strategies are the oxidation of a corresponding aryl methyl sulfide (B99878) and the direct coupling of a sulfonyl-containing reagent. nih.govnih.gov
Oxidation of Aryl Methyl Sulfides: A common and traditional route involves the initial synthesis of the corresponding aryl methyl sulfide (Ar-S-Me). This can be accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The resulting sulfide is then oxidized to the sulfone using a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA). nih.gov For a dihalogenated scaffold like a 2-bromo-5-iodophenyl derivative, a thiomethyl group could be introduced, for example, by converting one of the halogens into a more reactive functional group (like a boronic acid) followed by a coupling reaction with a methylthio-containing reagent.
Metal-Mediated Cross-Coupling: A more direct approach involves the cross-coupling of an aryl halide or a derivative (e.g., boronic acid) with a source of the methyl sulfonyl group. This can be achieved using reagents like sodium sulfinate or a combination of sulfur dioxide and a methylating agent. nih.gov Palladium-catalyzed reactions have been developed for the methylsulfonylation of aryl halides with reagents such as dimethyl sulfite. organic-chemistry.org These methods offer a direct way to form the C-SO₂ bond.
Recent advancements have also provided novel reagents for accessing methyl sulfones. nih.gov These can react with various nucleophiles to rapidly form heteroaromatic methyl sulfones and can be adapted for dihalogenated aryl systems. nih.gov
Table 3: General Methodologies for Aryl Methyl Sulphone Synthesis
| Methodology | Description | Key Reagents/Catalysts |
|---|---|---|
| Sulfide Oxidation | Two-step process involving synthesis of an aryl methyl sulfide followed by oxidation. | mCPBA, H₂O₂ |
This table outlines the principal strategies for introducing a methyl sulphone group onto an aryl scaffold.
Control of Regioselectivity and Chemoselectivity in Halogenation and Sulfonylation
The synthesis of a specifically substituted compound like this compound hinges on the precise control of regioselectivity during the functionalization of the aromatic ring.
Halogenation: The introduction of bromine and iodine onto a benzene ring is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring. youtube.com
Electron-donating groups (EDGs) are generally ortho, para-directors.
Electron-withdrawing groups (EWGs) are typically meta-directors.
Halogens are an exception; they are deactivating yet ortho, para-directing.
In a stepwise synthesis starting from a monosubstituted benzene, the nature of the initial substituent will dictate the position of the first halogen. For the second halogenation, both the initial substituent and the first halogen will influence the position of the incoming electrophile. For instance, to achieve the 1,2,4-substitution pattern (as in 2-bromo-5-iodophenol), one must choose a starting material and reaction sequence where the directing effects of the substituents favor the desired isomer.
In radical halogenations, which are relevant for side-chain halogenations (e.g., on a toluene (B28343) derivative), the selectivity is determined by the stability of the radical intermediate. youtube.comyoutube.com Bromination is known to be significantly more selective than chlorination, favoring the formation of the most stable (e.g., tertiary or secondary) radical intermediate. youtube.comyoutube.com
Sulfonylation: The introduction of the methyl sulphone group, often via electrophilic sulfonylation or related coupling reactions, is also subject to regiochemical control by the existing substituents. youtube.com On a dihalogenated benzene ring, such as a 2-bromo-5-iodophenyl system, the two halogen atoms will direct an incoming electrophile to the ortho and para positions relative to themselves. The steric hindrance and electronic properties of the bromine and iodine atoms will collectively influence the final position of the sulfonyl group. For example, in a 2-bromo-5-iodophenyl precursor, the positions ortho to iodine (C6) and ortho to bromine (C1 and C3) would be potential sites for substitution, and reaction conditions would need to be optimized to favor the desired isomer for the final product.
Reactivity and Transformational Chemistry of 2 Bromo 5 Iodophenyl Methyl Sulphone
Reactivity at the Bromine Substituent
The bromine atom at the 2-position is activated towards certain substitution reactions due to its position ortho to the strongly electron-withdrawing methyl sulphonyl group.
Nucleophilic Aromatic Substitution (SNAr) Strategies
The methyl sulphonyl group (-SO2CH3) is a potent electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions. In the case of 2-Bromo-5-iodophenyl methyl sulphone, the bromine atom is situated at an activated ortho position. This makes it susceptible to displacement by various nucleophiles.
The generally accepted mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The presence of the ortho-sulphonyl group effectively stabilizes the negative charge of this intermediate through resonance, thereby facilitating the reaction. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substitution product.
For instance, the reaction with a nucleophile such as sodium methoxide (B1231860) would be expected to proceed via the addition-elimination mechanism, leading to the substitution of the bromine atom.
| Reactant | Nucleophile | Product |
| This compound | Sodium Methoxide | 2-Methoxy-5-iodophenyl methyl sulphone |
It is important to note that the iodine at the meta position relative to the sulphone group is significantly less activated towards SNAr, allowing for selective substitution at the bromine position under appropriate conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
While the iodine substituent is generally more reactive in palladium-catalyzed cross-coupling reactions, selective reaction at the bromine site can be achieved, often under specific catalytic conditions or after the more reactive iodine site has been functionalized. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki-Miyaura and Buchwald-Hartwig) or migratory insertion (for Heck and Sonogashira), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base.
Heck Reaction: The Heck reaction would see the coupling of the aryl bromide with an alkene. organic-chemistry.org
Sonogashira Coupling: This involves the coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov
Halogen-Metal Exchange Reactions and Electrophilic Quenching
Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with various electrophiles. nih.gov The reaction typically involves treatment of the aryl halide with an organolithium reagent, such as n-butyllithium, at low temperatures. While iodine generally undergoes this exchange more readily than bromine, selective bromine-lithium exchange can sometimes be achieved, particularly if the ortho-sulphonyl group can direct the lithiation.
Following the exchange, the resulting aryllithium species can be quenched with a range of electrophiles to introduce new functional groups.
| Aryllithium Intermediate | Electrophile | Product |
| 2-Lithio-5-iodophenyl methyl sulphone | Carbon dioxide (CO2) | 2-Carboxy-5-iodophenyl methyl sulphone |
| 2-Lithio-5-iodophenyl methyl sulphone | Dimethylformamide (DMF) | 2-Formyl-5-iodophenyl methyl sulphone |
Reactivity at the Iodine Substituent
The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine substituent the more reactive site in many transformations, particularly in metal-catalyzed reactions and halogen-metal exchange.
Chemoselective Cross-Coupling Reactions Preferential to Iodine
The higher reactivity of the C-I bond compared to the C-Br bond allows for chemoselective palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, it is possible to selectively functionalize the iodine position while leaving the bromine atom intact for subsequent transformations. This selectivity is a cornerstone of modern synthetic strategy, enabling the sequential and controlled construction of complex molecules.
Studies on various dihaloarenes have consistently demonstrated that the oxidative addition of the C-I bond to Pd(0) is significantly faster than that of the C-Br bond. libretexts.org This difference in reaction rates is the basis for the observed chemoselectivity.
Examples of Chemoselective Cross-Coupling Reactions:
| Reaction Type | Coupling Partner | Product |
| Suzuki-Miyaura | Arylboronic acid | 2-Bromo-5-arylphenyl methyl sulphone |
| Sonogashira | Terminal alkyne | 2-Bromo-5-(alkynyl)phenyl methyl sulphone |
| Buchwald-Hartwig | Amine | N-(2-Bromo-5-(methylsulfonyl)phenyl)amine |
This selective reactivity has been demonstrated in various systems, for example, in the Sonogashira coupling of 2-bromo-4-iodo-quinoline where the acetylene (B1199291) adds selectively to the iodide position. libretexts.org Similarly, nickel-catalyzed Buchwald-Hartwig aminations have shown high selectivity for aryl iodides in the presence of aryl bromides. nih.gov
Halogen-Metal Exchange with Selective Functionalization
The greater propensity of iodine to undergo halogen-metal exchange compared to bromine provides a reliable method for the regioselective generation of an organometallic intermediate. nih.gov Treatment of this compound with one equivalent of an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) would be expected to result in selective iodine-lithium exchange.
The resulting 2-bromo-5-lithiophenyl methyl sulphone is a valuable intermediate that can be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the 5-position.
| Electrophile | Functional Group Introduced | Product |
| Water (H2O) | Hydrogen | 2-Bromophenyl methyl sulphone |
| Iodine (I2) | Iodine | This compound (starting material regenerated) |
| Benzaldehyde | Hydroxyphenylmethyl | 2-Bromo-5-(hydroxy(phenyl)methyl)phenyl methyl sulphone |
This selective functionalization provides a powerful synthetic route to a diverse array of substituted phenyl methyl sulphones, which can serve as precursors for more complex molecular architectures.
Iodoarene Activation and Subsequent Transformations
The carbon-iodine (C-I) bond in this compound is the most reactive site for many transition metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-bromine (C-Br) bond. This difference in reactivity allows for the selective functionalization of the iodine position.
One of the primary methods for activating the iodoarene is through the formation of hypervalent iodine reagents. nih.govacs.org The oxidation of the iodine atom in iodoarenes can lead to the formation of diaryliodonium salts, which are excellent aryl-group-transfer agents due to the superb leaving group ability of the iodoarene moiety. acs.org These transformations often proceed under metal-free conditions, offering a green alternative to traditional methods. nih.gov The reactivity of these hypervalent iodine species is driven by the strong electrophilicity of the central iodine atom. nih.gov
Transition metal-catalyzed reactions, particularly those employing palladium, are highly effective for the selective transformation of the C-I bond. rsc.org In dihalogenated arenes, such as bromo-iodoarenes, the selective coupling at the iodine position is well-established. researchgate.netresearchgate.net For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for the C(sp²)−I selective functionalization of bromo(iodo)arenes with various alkyl precursors. researchgate.net This chemoselectivity is crucial for the stepwise functionalization of polyhalogenated compounds.
The activation of the aryl-iodide bond can be achieved through several pathways, including oxidative addition in transition metal catalysis, formation of hypervalent iodine species, and photoinduced or electrochemical dissociation. nih.gov These methods generate reactive intermediates that can be trapped by a wide array of nucleophiles and coupling partners, enabling the formation of new carbon-carbon and carbon-heteroatom bonds selectively at the 5-position of the this compound core. nih.gov
Table 1: Comparison of Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
| C-Cl | ~96 |
| C-F | ~115 |
| Note: These are average values and can vary based on the specific molecular structure. |
Reactions Involving the Methyl Sulphone Group
The methyl sulphone group (—SO₂CH₃) is a strongly electron-withdrawing group that significantly influences the reactivity of the aromatic ring and the adjacent methyl group.
The protons on the methyl group alpha to the sulfonyl group are acidic due to the powerful electron-withdrawing nature of the sulfone. siue.edu This allows for the ready formation of an α-sulfonyl carbanion upon treatment with a suitable base, such as an organolithium reagent like n-butyllithium. chemistry-chemists.com The resulting carbanion is stabilized by the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group. siue.edu
The acidity of aryl methyl sulfones is significant; for example, methyl phenyl sulfone has a pKa of 27. chemistry-chemists.com This facilitates the generation of the carbanion, which can then act as a potent nucleophile in a variety of bond-forming reactions. wikipedia.org These reactions include alkylations, and additions to carbonyl compounds and α,β-unsaturated systems. chemistry-chemists.comwikipedia.org The carbanions derived from benzylic sulfones are key intermediates in many synthetic transformations. acs.org
Table 2: pKa Values of Selected Carbon Acids
| Compound | pKa |
| Dimethyl sulfone | 28.5 |
| Methyl phenyl sulfone | 27 |
| Dibenzyl sulfone | 22 |
| Data sourced from reference chemistry-chemists.com. |
The α-sulfonyl carbanion generated from this compound can participate in olefination reactions, most notably the Julia-Kocienski olefination. nih.govorganic-chemistry.org This reaction involves the addition of the sulfonyl carbanion to an aldehyde or ketone, followed by a series of steps that result in the formation of an alkene. researchgate.netnih.gov The Julia-Kocienski olefination is a modification of the classical Julia-Lythgoe olefination and often provides high E-selectivity in the resulting alkene product. organic-chemistry.orgacs.org The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.net The key to this transformation is the use of a heteroaryl sulfone, which facilitates a spontaneous Smiles rearrangement and subsequent elimination to yield the olefin. researchgate.netmanchester.ac.uk
While the formation of alkenes via the Julia olefination and its variants is well-documented for aryl sulfones, the direct elimination from a benzylic sulfone to form an alkyne is less common. Generally, the elimination of β-substituted sulfones leads to alkenes. wikipedia.org The formation of alkynes would require a different substrate, such as a vinyl sulfone, or a more complex multi-step sequence.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a part of the molecule, connected to the aromatic ring through a heteroatom, acts as a nucleophile, displacing another group from the ring. wikipedia.orgchemistry-reaction.com Aryl sulfones can undergo this type of rearrangement, especially when the aromatic ring is activated by electron-withdrawing groups. manchester.ac.ukwikipedia.org In the context of this compound, the sulfone group itself is the activating group.
A related and synthetically important process is the Truce-Smiles rearrangement, which involves the intramolecular migration of an aryl group from sulfur to a carbanion. wikipedia.orgrsc.org This reaction typically requires a strong base, such as an organolithium reagent, to generate the carbanion. wikipedia.org For an aryl methyl sulfone, deprotonation at the methyl group could initiate a rearrangement where the 2-bromo-5-iodophenyl group migrates to the methyl carbon, forming a new C-C bond and a sulfinic acid upon workup. wikipedia.org This rearrangement is often facilitated by ortho-lithiation, which may be a competing process in this substrate. wikipedia.org Radical versions of the Smiles rearrangement have also been reported. nih.gov
The methyl sulfone group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although it is generally less reactive than halides. researchgate.net For the sulfonyl group to be displaced, the aromatic ring must be strongly activated by other electron-withdrawing groups. rsc.orgrsc.org In this compound, the bromine and iodine atoms are not sufficiently activating. However, in other systems, such as those containing nitro groups or certain heterocycles like pyrimidine, the methylsulfone group has been successfully employed as a leaving group in SₙAr reactions for the synthesis of polymers and other complex molecules. rsc.orgrsc.orgrsc.orgresearchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orgmasterorganicchemistry.com
Orthogonal Reactivity and Selective Transformations of Polyfunctionalized Systems
The presence of three distinct functional groups (iodo, bromo, and methyl sulfone) on the aromatic ring of this compound allows for orthogonal reactivity, meaning that each site can be functionalized selectively without affecting the others. This is a powerful strategy in multi-step synthesis.
The C-I bond is the most labile towards transition-metal-catalyzed cross-coupling reactions, allowing for selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings at the 5-position while leaving the C-Br bond intact. researchgate.net Following the functionalization of the iodo position, the C-Br bond can then be targeted for a subsequent cross-coupling reaction under more forcing conditions.
The methyl sulfone group offers a different set of reactive possibilities. The α-protons can be selectively deprotonated with a strong base to form a carbanion for subsequent reactions, as detailed in section 3.3.1. This chemistry is generally orthogonal to the palladium-catalyzed couplings at the halogen sites. Furthermore, the use of masking groups, such as organogermanes, can provide complementary strategies for modular and sequential couplings in polyfunctionalized aromatic systems. nih.gov The ability to functionalize and solubilize polycyclic aromatic compounds through sulfonium (B1226848) salt formation also highlights the versatility of sulfur-based functional groups in complex molecular architectures. nih.govresearchgate.netrsc.orgresearchgate.net
This orthogonal reactivity allows for a programmed, stepwise approach to the synthesis of highly substituted and complex aromatic compounds starting from this compound.
Applications As a Building Block in Complex Molecule Synthesis
Construction of Substituted Biaryls and Heterobiaryls
The presence of two distinct halogen atoms, bromine and iodine, on the aromatic ring of 2-Bromo-5-iodophenyl methyl sulphone makes it a prime candidate for sequential cross-coupling reactions to form substituted biaryls and heterobiaryls. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization. Typically, the C-I bond is more reactive towards catalytic activation, for instance in palladium-catalyzed reactions like the Suzuki or Stille coupling, enabling the introduction of an aryl or heteroaryl group at the 5-position. Subsequent coupling at the less reactive C-Br bond at the 2-position can then be achieved under different reaction conditions, allowing for the controlled synthesis of unsymmetrical biaryl systems. This stepwise approach provides a powerful tool for accessing a wide array of complex molecular architectures that are prevalent in pharmaceuticals, agrochemicals, and materials science.
Table 1: Potential Sequential Cross-Coupling Reactions
| Step | Position of Reaction | Potential Coupling Partner | Potential Product |
|---|---|---|---|
| 1 | 5-position (Iodo) | Arylboronic acid | 2-Bromo-5-arylphenyl methyl sulphone |
Annulation and Cyclization Strategies Utilizing the Aryl Sulphone Moiety
The aryl sulphone group in this compound can play a crucial role in annulation and cyclization reactions to build fused ring systems. The sulphonyl group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution or direct ortho-metalation. This property can be exploited to introduce functionalities adjacent to the sulphone group, which can then participate in ring-closing reactions. For instance, after a cross-coupling reaction at one of the halogen positions, the sulphonyl group could direct the formation of a new ring, leading to the synthesis of complex polycyclic aromatic or heteroaromatic compounds. While specific examples utilizing this compound are not readily found, the general reactivity of aryl sulphones suggests its potential in such synthetic strategies.
Precursor to Diversely Substituted Aryl and Heteroaryl Systems
Beyond biaryl synthesis, this compound can serve as a precursor to a wide variety of diversely substituted aryl and heteroaryl systems. The two halogen atoms can be replaced by a range of other functional groups through various transition-metal-catalyzed and nucleophilic substitution reactions. This allows for the introduction of amines, ethers, thiols, and other functionalities, significantly increasing the molecular diversity accessible from this starting material. Furthermore, the methyl sulphonyl group itself can be a site for further chemical modification or can be removed if desired, adding another layer of versatility to this building block. The ability to sequentially and selectively functionalize the different positions on the aromatic ring makes this compound a potentially valuable starting material for the synthesis of libraries of compounds for drug discovery and materials science research.
Development of Chiral Aryl Sulphone Auxiliaries for Asymmetric Synthesis
Aryl sulphones have been explored as chiral auxiliaries in asymmetric synthesis. scielo.org.mx Although this compound is achiral, it could potentially be elaborated into a chiral auxiliary. For instance, modification of the methyl group of the sulphone or introduction of a chiral substituent on the aromatic ring could impart chirality to the molecule. Such a chiral derivative could then be used to control the stereochemical outcome of a variety of chemical reactions, such as aldol additions or Diels-Alder reactions. The resulting diastereomeric products could then be separated, and the chiral auxiliary cleaved to yield an enantiomerically enriched product. The development of new and efficient chiral auxiliaries is an ongoing area of research in organic chemistry, and functionalized aryl sulphones represent a promising class of compounds for this purpose. scielo.org.mx
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms for Synthetic Pathways
While specific mechanistic studies for the synthesis of 2-bromo-5-iodophenyl methyl sulphone are not extensively documented in publicly available literature, the reaction pathways can be inferred from established methods for forming analogous phenyl sulfones. The most common route to aryl sulfones is the oxidation of the corresponding aryl sulfide (B99878). In this case, the precursor would be (5-bromo-2-iodophenyl)(methyl)sulfane.
The synthesis of this precursor sulfide itself likely involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The subsequent oxidation to the sulfone is a critical step, and its mechanism is well-understood. Reagents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) are typically employed.
The oxidation process generally proceeds in a stepwise manner. The sulfide is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone.
Step 1: Sulfide to Sulfoxide The oxygen atom from the oxidizing agent attacks the sulfur atom of the sulfide in a nucleophilic manner. This is followed by a proton transfer, leading to the formation of the sulfoxide and a byproduct.
Step 2: Sulfoxide to Sulfone The sulfoxide undergoes a second oxidation step. The presence of the electron-withdrawing sulfoxide group makes the sulfur atom more electrophilic and susceptible to another nucleophilic attack by the oxidizing agent. This results in the formation of the sulfone.
The reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. For the synthesis of this compound, conditions would be chosen to ensure complete oxidation to the sulfone. The presence of both a bromine and an iodine atom on the phenyl ring can influence the electron density of the aromatic system and, consequently, the reactivity of the sulfide towards oxidation, though this effect is generally considered to be modest for this particular reaction.
Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactive sites. Although specific DFT studies on this exact molecule are scarce, data from related substituted aromatic compounds can be used to draw parallels.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated.
Molecular Geometry: The geometry of this compound would be characterized by the bond lengths and angles of the substituted phenyl ring and the methyl sulfonyl group. The presence of the bulky iodine and bromine atoms, along with the sulfonyl group, would likely lead to some steric hindrance, potentially causing slight distortions from a perfectly planar phenyl ring.
Electronic Properties: Key electronic properties that can be determined from DFT calculations include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For a di-halogenated phenyl sulfone, the electron-withdrawing nature of the sulfonyl group and the halogens would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609).
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group would be expected to have a high negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The areas around the halogen atoms, particularly the iodine, can exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding interactions.
A hypothetical representation of the likely charge distribution is presented in the table below, based on general principles of electronic effects in substituted benzenes.
| Atom/Group | Expected Electronic Effect on Aromatic Ring | Predicted Impact on Electron Density |
| Methyl Sulphonyl (-SO2CH3) | Strongly Electron-Withdrawing (Inductive and Resonance) | Decreases electron density on the ring, especially at ortho and para positions. |
| Bromine (-Br) | Electron-Withdrawing (Inductive), Weakly Deactivating | Decreases electron density on the ring. |
| Iodine (-I) | Electron-Withdrawing (Inductive), Weakly Deactivating | Decreases electron density on the ring. |
Transition State Analysis and Reaction Energetics
Transition state analysis is a computational method used to study the energy profile of a chemical reaction. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. This information is vital for determining the activation energy of a reaction, which in turn governs the reaction rate.
For a reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could be used to model the reaction pathway. This would involve identifying the starting materials, the transition state, any intermediates, and the final products.
While specific data for this compound is not available, studies on related systems provide a template for how such an analysis would be conducted. For example, in a nucleophilic aromatic substitution reaction, the transition state would likely involve the formation of a Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. The stability of this intermediate, and thus the energy of the transition state leading to it, would be influenced by the electron-withdrawing capabilities of the substituents on the ring. The strong electron-withdrawing sulfonyl group would be expected to stabilize such an intermediate, thereby facilitating the reaction.
Influence of Halogen Atom Identity on Reaction Spontaneity and Selectivity
The identity of the halogen atoms (bromine and iodine) on the phenyl ring of this compound has a significant influence on the molecule's reactivity, particularly in reactions where the halogen acts as a leaving group, such as in nucleophilic aromatic substitution or cross-coupling reactions.
Leaving Group Ability: In general, the ability of a halogen to act as a leaving group in nucleophilic aromatic substitution reactions follows the trend I > Br > Cl > F. This is related to the strength of the carbon-halogen bond, with the C-I bond being the weakest and most easily broken. Therefore, in a reaction where a nucleophile attacks the aromatic ring, the iodine atom at the 5-position would be expected to be a better leaving group than the bromine atom at the 2-position. This would lead to regioselectivity in substitution reactions, with the nucleophile preferentially replacing the iodine.
Halogen Bonding: A more subtle influence of the halogen identity is their ability to participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). The strength of halogen bonding generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. The iodine atom in this compound would therefore be a stronger halogen bond donor than the bromine atom. This property could influence the molecule's interactions with solvents, reagents, or biological targets, and could play a role in directing the selectivity of certain reactions.
The following table summarizes the expected influence of the halogen identity on the reactivity of this compound.
| Property | Bromine (at C2) | Iodine (at C5) |
| Leaving Group Ability | Good, but generally poorer than iodine. | Excellent, generally the best among halogens. |
| Inductive Effect | Strongly electron-withdrawing. | Electron-withdrawing, but less so than bromine. |
| Halogen Bond Donor Strength | Moderate. | Strong. |
Advanced Analytical and Spectroscopic Methodologies in Research on 2 Bromo 5 Iodophenyl Methyl Sulphone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR spectroscopy are utilized to provide a detailed picture of the molecular framework of 2-Bromo-5-iodophenyl methyl sulphone.
In a typical ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their positions relative to the bromo, iodo, and methyl sulphonyl groups. The protons on the phenyl ring would likely appear as doublets or doublets of doublets, with their coupling constants providing information about their ortho, meta, or para relationships. The methyl group of the sulphone moiety would be expected to appear as a sharp singlet, typically in the range of 3-4 ppm. beilstein-journals.org
¹³C NMR spectroscopy, often performed with proton decoupling, provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen and sulphone substituents. The carbon of the methyl group would also be readily identifiable. beilstein-journals.org While specific spectral data for this compound is not publicly available, the following table provides an illustrative example of expected ¹H and ¹³C NMR chemical shifts for a similarly substituted aromatic ring, based on general principles and data for related compounds. beilstein-journals.org
| Atom | Exemplary ¹H NMR Data | Exemplary ¹³C NMR Data |
| Aromatic CH | δ 7.0-8.0 ppm (m) | δ 110-145 ppm |
| Methyl (CH₃) | δ 3.1-3.5 ppm (s) | δ 40-45 ppm |
| Note: This data is illustrative and not the experimentally determined spectrum of this compound. |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), would be employed to ascertain the precise molecular formula of this compound (C₇H₆BrIO₂S). beilstein-journals.org The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Furthermore, the isotopic pattern observed in the mass spectrum would be highly characteristic. The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would create a unique isotopic signature for the molecular ion peak, confirming the presence of these halogens.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways could include the loss of the methyl group, the SO₂ group, or the halogen atoms, helping to piece together the molecular structure.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for verifying the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. bldpharm.com A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, and a mobile phase is pumped through. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample should ideally show a single, sharp peak. The presence of other peaks would indicate impurities.
Gas chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable. Similar to HPLC, it separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase.
Flash column chromatography is a common preparative technique used for the purification of the compound after synthesis. orgsyn.org The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity, with fractions being collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. mdpi.com
| Technique | Purpose | Illustrative Parameters |
| HPLC | Purity Assessment | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm |
| Flash Chromatography | Purification | Stationary Phase: Silica Gel; Eluent: Ethyl acetate/Petroleum ether gradient |
| Note: These parameters are illustrative and would require optimization for this specific compound. |
X-ray Crystallography for Solid-State Structure Elucidation
While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is contingent on the ability to grow a suitable single crystal of this compound.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of diaryl and alkyl aryl sulfones is a cornerstone of modern organic chemistry, with the resulting products finding application in pharmaceuticals and materials science. nih.govrsc.org Future research into the synthesis of 2-Bromo-5-iodophenyl methyl sulphone and its derivatives will likely focus on the development of novel and sustainable catalytic systems. Traditional methods for sulfone synthesis often rely on stoichiometric reagents and harsh conditions. nih.gov Modern approaches, however, are shifting towards greener alternatives.
Another promising avenue is the direct synthesis from aryl halides. Copper-catalyzed aerobic oxidation has been shown to convert aryl halides to aryl methyl sulfones using dimethyl sulfoxide (B87167) (DMSO) as the methyl sulfone source. chemicalbook.com Adapting such methodologies for a di-halogenated substrate like 2-bromo-5-iodobenzene would require careful optimization of a catalytic system that can selectively activate the desired C-S bond formation without interfering with the existing halogen atoms.
Development of Asymmetric Synthetic Routes to Chiral Analogues
The synthesis of chiral sulfones is of paramount importance due to their prevalence in biologically active molecules and as intermediates in asymmetric synthesis. mdpi.com The development of methods to access chiral analogues of this compound, where a stereocenter is introduced, represents a significant and valuable research direction.
Several established strategies for the asymmetric synthesis of chiral sulfones could be adapted and optimized. mdpi.com These include:
Catalytic Asymmetric Hydrogenation: Rhodium and Nickel-based catalysts have proven highly efficient in the asymmetric hydrogenation of α,β-unsaturated sulfones, affording chiral sulfones with high enantioselectivity. nih.govsemanticscholar.orgthieme-connect.de Future work could involve designing prochiral unsaturated precursors to this compound analogues for this purpose.
Conjugate Additions: Asymmetric conjugate additions to α,β-unsaturated sulfones using organocatalysts or metal-based catalysts are a powerful tool for creating stereocenters. mdpi.com
Kinetic Resolution: The kinetic resolution of racemic mixtures can also be employed to isolate enantiomerically pure sulfones. mdpi.com
The development of racemization-free coupling reagents is another critical area that could be applied to the synthesis of chiral amides and peptides derived from chiral carboxylic acid analogues of the title compound. rsc.org The presence of the two different halogen atoms could also be exploited to achieve regioselective transformations, further enhancing the molecular diversity of the resulting chiral products.
Integration into Flow Chemistry Methodologies
Flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. organic-chemistry.orgnih.gov The integration of the synthesis of this compound and its derivatives into continuous flow systems is a logical and highly promising future research direction.
The precise control over reaction parameters like temperature, pressure, and residence time offered by flow reactors can be particularly beneficial for managing potentially exothermic reactions, such as oxidations or halogenations, which are relevant to the synthesis of this compound. organic-chemistry.org For instance, the oxidation of (5-Bromo-2-iodophenyl)(methyl)sulfane could be performed more safely and efficiently in a flow setup.
Computational Design and Prediction of Novel Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com Future research on this compound will undoubtedly leverage computational methods to gain deeper insights into its structure-reactivity relationship and to design novel synthetic applications.
DFT calculations can be employed to:
Predict Reaction Mechanisms: Elucidate the mechanistic pathways of reactions involving the compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. researchgate.net
Analyze Reactivity: Determine the global and local reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack. This is particularly relevant given the multiple reactive sites on the aromatic ring. mdpi.com
Guide Catalyst Design: Computationally screen potential catalysts for synthetic transformations, accelerating the discovery of more efficient and selective catalytic systems.
Understand Intermolecular Interactions: Analyze non-covalent interactions, such as halogen bonding and π-stacking, which can influence the compound's solid-state structure and its interactions with biological targets or other molecules. acs.org
By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound and rationally design new reactions and functional materials.
Application in the Construction of Advanced Synthetic Intermediates for Complex Scaffolds
The presence of three distinct functional handles—the bromo, iodo, and methyl sulfone groups—makes this compound an exceptionally versatile building block for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions is a well-established principle that can be exploited for the sequential and site-selective introduction of various substituents.
Future research will likely focus on utilizing this compound as a key intermediate in the synthesis of:
Pharmaceuticals: The di-halogenated pattern is a common feature in many biologically active molecules. The ability to selectively functionalize the two halogen positions allows for the creation of diverse molecular libraries for drug discovery.
Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals relies on the efficient synthesis of novel molecular scaffolds. thalesnano.com
Functional Materials: The sulfone group and the aromatic ring can be incorporated into polymers or other materials where their electronic and thermal properties can be fine-tuned through subsequent chemical modifications.
The sulfone group itself can act as a versatile functional group, capable of being transformed into other functionalities or used to direct further reactions on the aromatic ring. nih.gov This multi-faceted reactivity positions this compound as a valuable starting material for diversity-oriented synthesis, enabling the rapid construction of complex and high-value chemical entities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Bromo-5-iodophenyl methyl sulphone to minimize overoxidation byproducts?
- Methodological Answer : Overoxidation to sulfones can occur during sulfoxide synthesis. To mitigate this, control reaction conditions such as temperature (e.g., 0–6°C storage for intermediates ), stoichiometry of oxidizing agents, and use catalysts like Ti(OiPr)₄ to modulate selectivity. Enzymatic approaches (e.g., Baeyer-Villiger monooxygenases) may also reduce overoxidation, as seen in analogous sulphide-to-sulphone conversions . Monitor reaction progress via HPLC-UV to detect early-stage overoxidation .
Q. What HPLC-UV parameters are effective for separating this compound from structurally similar compounds?
- Methodological Answer : Modify HPLC-UV methods based on pharmacopeial protocols for sulphone-containing drugs like omeprazole. Use a C18 column, mobile phase gradients of acetonitrile/water, and detection at 302 nm (optimal for sulfone UV absorption). Adjust pH to enhance peak separation, as demonstrated for omeprazole sulphone analysis .
Q. How does the sulfone group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The sulfone group acts as a strong electron-withdrawing group, enhancing electrophilicity at adjacent positions. This facilitates nucleophilic aromatic substitution (e.g., iodine/bromine displacement) or Suzuki-Miyaura couplings. Compare reactivity to analogous sulphone-containing vinyl compounds, where sulfones favor Michael additions over esters or amides .
Advanced Research Questions
Q. What strategies can be employed to achieve enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer : Use chiral catalysts or enzymes for asymmetric oxidation. For example, Baeyer-Villiger monooxygenases (BVMOs) catalyze sulphoxide formation with moderate enantioselectivity (up to 80% ee in some substrates). However, overoxidation to sulfones remains a challenge; optimize enzyme-substrate pairing and reaction duration . Titanium-based chiral catalysts (e.g., Ti(OiPr)₄ with hydroperoxides) may also be explored, though reported ee values are low (~33%) .
Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts?
- Methodological Answer : Systematically evaluate catalyst-substrate interactions. For instance, OTEMO enzyme efficiency varies with substituent bulkiness (e.g., methyl vs. naphthyl sulphides), affecting conversion rates and ee values . Use kinetic studies (e.g., time-course HPLC) to identify competing pathways (e.g., overoxidation vs. stereoselective oxidation) and adjust catalyst loading or solvent polarity accordingly.
Q. What factors govern the stability of this compound under varying storage and reaction conditions?
- Methodological Answer : Stability is influenced by light, temperature, and oxygen exposure. Store at 0–6°C in inert atmospheres to prevent degradation . Under normoxic conditions, sulfones are generally stable, but prolonged exposure to strong oxidizers or UV light may induce decomposition. Validate stability via accelerated aging studies paired with LC-MS to track degradation products .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the electrophilicity of this compound with other sulfone derivatives?
- Methodological Answer : Conduct competitive nucleophilic addition assays using standardized nucleophiles (e.g., thiols or amines). Monitor reaction rates via NMR or HPLC to rank electrophilicity. Reference established reactivity scales for sulfones, esters, and amides, where sulfones typically exhibit higher electrophilicity .
Q. What analytical techniques are critical for characterizing trace impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
